Filicenol B

Description

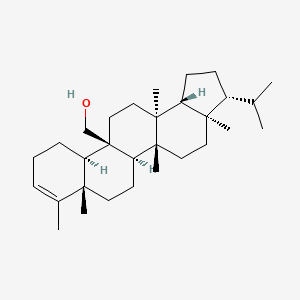

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R,3aR,5aR,5bR,7aS,11aR,11bR,13aS,13bR)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,20,22-25,31H,8,10-19H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMOJJIXVZRNCE-PVJFAIIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Filicenol B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filicenol B is a naturally occurring triterpenoid compound belonging to the filicane class. First identified in the early 1990s, this complex molecule has been isolated from several species of ferns, particularly within the Adiantum genus. This technical guide provides an in-depth overview of the discovery of this compound, its known natural sources, a detailed experimental protocol for its isolation and purification, and a summary of its reported biological activities. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

This compound was first discovered and characterized in 1993 by a team of Japanese scientists, Shiojima and his colleagues. Their research, published in the Chemical and Pharmaceutical Bulletin, detailed the isolation of five new triterpenoids, including this compound, from the leaves of the fern Adiantum monochlamys EATON. This seminal work laid the foundation for future investigations into the chemical constituents of this and related fern species.

Subsequent phytochemical studies have confirmed the presence of this compound in other species of the Adiantum genus. Notably, in 2001, Reddy et al. reported the isolation of this compound from the whole plant of Adiantum lunulatum. The continued identification of this compound in different Adiantum species suggests that it may be a characteristic compound of this genus.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant | Reference |

| Adiantum monochlamys EATON | Pteridaceae | Leaves | Shiojima, K., et al. (1993) |

| Adiantum lunulatum | Pteridaceae | Whole Plant | Reddy, V. L., et al. (2001)[1] |

| Adiantum capillus-veneris L. | Pteridaceae | Fronds | Ibraheim, Z. Z., et al. (2011) |

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as well as by chemical derivatization.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₃₀H₅₀O |

| Molecular Weight | 426.72 g/mol |

| Appearance | Colorless needles |

| Melting Point | 235-237 °C |

| Optical Rotation | [α]D +58.3° (c 0.12, CHCl₃) |

| Mass Spectrometry (EI-MS) | m/z (%): 426 [M]⁺ (100), 411 (42), 259 (28), 245 (35), 231 (38), 205 (45), 189 (55) |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 3.22 (1H, dd, J=11.2, 4.8 Hz, H-3), 1.20, 1.08, 1.00, 0.98, 0.85, 0.83, 0.78 (each 3H, s, Me x 7) |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 79.0 (C-3), 56.0, 55.1, 50.5, 49.2, 42.2, 41.8, 39.8, 39.1, 37.3, 37.1, 33.5, 33.3, 28.0, 27.3, 25.4, 24.2, 21.5, 21.3, 18.7, 18.3, 17.1, 16.2, 15.6, 15.5, 14.8 |

Experimental Protocols: Isolation of this compound from Adiantum monochlamys

The following protocol is based on the methodology described by Shiojima et al. (1993).

3.1. Plant Material and Extraction

-

Collection and Preparation: Fresh leaves of Adiantum monochlamys are collected and air-dried. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves (e.g., 2.5 kg) are extracted with acetone at room temperature. The acetone extract is concentrated under reduced pressure to yield a crude residue.

3.2. Fractionation of the Crude Extract

-

The crude acetone extract is partitioned between diethyl ether (Et₂O) and water.

-

The Et₂O-soluble portion is then subjected to further partitioning between n-hexane and 90% aqueous methanol (MeOH).

-

The 90% MeOH-soluble fraction is concentrated and subsequently partitioned between chloroform (CHCl₃) and water. The resulting CHCl₃-soluble fraction contains the triterpenoid mixture.

3.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The CHCl₃-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Isolation of this compound: this compound is typically eluted with a mixture of n-hexane-EtOAc (e.g., 9:1 v/v).

-

Crystallization: The fractions containing pure this compound are combined, concentrated, and the residue is crystallized from a suitable solvent system (e.g., MeOH-CHCl₃) to yield colorless needles.

Biological Activity

The biological activities of this compound have not been extensively studied. However, a preliminary investigation into its antibacterial properties was conducted by Reddy et al. (2001) as part of their study on the chemical constituents of Adiantum lunulatum.[1]

4.1. Antibacterial Activity

This compound was evaluated for its antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[1] The study reported that this compound exhibited moderate activity against the Gram-positive bacterium Bacillus subtilis.[1]

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Type | Activity |

| Bacillus subtilis | Gram-positive | Moderately Active[1] |

| Staphylococcus aureus | Gram-positive | Inactive[1] |

| Escherichia coli | Gram-negative | Inactive[1] |

| Pseudomonas aeruginosa | Gram-negative | Inactive[1] |

Note: The original publication did not provide quantitative data such as Minimum Inhibitory Concentration (MIC) values. The activity was described qualitatively.

Conclusion and Future Perspectives

This compound is a well-characterized triterpenoid found in ferns of the Adiantum genus. While its discovery and isolation have been documented, the exploration of its biological potential remains in its nascent stages. The moderate antibacterial activity against Bacillus subtilis suggests that further investigation into its antimicrobial spectrum and mechanism of action is warranted.[1] Moreover, given the diverse pharmacological activities reported for other triterpenoids, future research could explore the cytotoxic, anti-inflammatory, and other potential therapeutic properties of this compound. The detailed isolation protocol and spectroscopic data provided in this guide offer a solid foundation for researchers to obtain this compound for further biological evaluation and potential lead compound development.

References

Technical Guide to the Isolation of Bioactive Flavonoids from Plant Extracts: A Case Study of Pinocembrin

Disclaimer: Initial research for "Filicenol B" did not yield sufficient public data for the creation of an in-depth technical guide. Therefore, this document focuses on the well-characterized flavonoid, Pinocembrin , as a representative example of the isolation and analysis of a bioactive compound from a plant source. The methodologies and principles described herein are broadly applicable to the study of other natural products.

Introduction

Pinocembrin (5,7-dihydroxyflavanone) is a flavonoid compound found in a variety of natural sources, including several plant species, honey, and propolis.[1][2][3] It has garnered significant interest within the scientific and drug development communities due to its wide range of pharmacological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide provides a comprehensive overview of the technical procedures for the isolation, purification, and characterization of pinocembrin from plant materials, specifically focusing on methodologies reported for Eucalyptus species.

Physicochemical Properties of Pinocembrin

A summary of the key physicochemical properties of pinocembrin is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₄ | [2][4] |

| Molecular Weight | 256.3 g/mol | [4] |

| Melting Point | 192 - 202 °C | [2][5] |

| Appearance | White to yellowish crystalline solid | [2] |

| Solubility | Soluble in DMSO, DMF, and ethanol. Sparingly soluble in aqueous buffers. | [4] |

| UV/Vis (λmax) | 212, 290 nm | [4] |

Isolation and Purification of Pinocembrin from Eucalyptus Leaves

The following sections detail the experimental workflow for the extraction and purification of pinocembrin from the leaves of Eucalyptus species.

Plant Material Collection and Preparation

Fresh leaves of Eucalyptus sieberi are collected and authenticated. The leaves are then air-dried or oven-dried at a low temperature (e.g., 40°C) to a constant weight and coarsely powdered to increase the surface area for extraction.

Extraction of Crude Pinocembrin

Several methods can be employed for the extraction of pinocembrin from the prepared plant material. A comparative summary of different extraction techniques is provided in the table below.

| Extraction Method | Solvent | Temperature (°C) | Duration | Pinocembrin Yield (mg/g of dry plant material) |

| Maceration | Methanol | Room Temperature | 24 hours | 2.8 |

| Soxhlet Extraction | Methanol | Boiling point | 8 hours | 3.5 |

| Microwave-Assisted | Methanol | 60 | 20 min (2 cycles) | 3.5 |

| Sonication | Methanol | 40 | 30 min | 3.1 |

Data adapted from a study on Eucalyptus sieberi leaves.[6]

Detailed Protocol for Microwave-Assisted Extraction:

-

Place 10 g of powdered Eucalyptus sieberi leaves into a microwave-safe extraction vessel.

-

Add 100 mL of methanol to the vessel.

-

Heat the mixture in a microwave extractor at 60°C for 20 minutes.

-

Allow the mixture to cool, and then filter the extract.

-

Repeat the extraction process on the plant residue with fresh methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

Purification by Column Chromatography

The crude extract is subjected to column chromatography for the purification of pinocembrin.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate.

-

Procedure: a. The crude extract is adsorbed onto a small amount of silica gel. b. A silica gel column is prepared using hexane as the initial solvent. c. The adsorbed sample is loaded onto the top of the column. d. The column is eluted with a gradient of increasing ethyl acetate in hexane. e. Fractions are collected and monitored by Thin Layer Chromatography (TLC). f. Fractions containing pinocembrin are combined and the solvent is evaporated to yield purified pinocembrin.

Visualization of the Isolation Workflow

Caption: Workflow for the isolation and purification of pinocembrin.

Structural Characterization

The identity and purity of the isolated pinocembrin are confirmed using spectroscopic methods.

Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 2.86 (dd, 1H, H-3ax), 3.10 (dd, 1H, H-3eq), 5.43 (dd, 1H, H-2), 6.03 (d, 1H, H-8), 6.04 (d, 1H, H-6), 7.41-7.49 (m, 5H, B-ring), 12.07 (s, 1H, 5-OH) | [2] |

| ¹³C NMR (CDCl₃) | δ 43.36 (C-3), 79.25 (C-2), 95.49 (C-6, C-8), 103.20 (C-4a), 126.17 (C-2', C-6'), 128.92 (C-3', C-4', C-5'), 138.30 (C-1'), 163.16 (C-5), 164.36 (C-7), 164.63 (C-8a), 195.79 (C-4) | [2] |

| Mass Spec (EI-MS) | m/z 256 [M]⁺ | [2] |

Biological Activity and Signaling Pathways

Pinocembrin exerts its biological effects by modulating various cellular signaling pathways. One of the key pathways is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K/Akt Signaling Pathway

Pinocembrin has been shown to activate the PI3K/Akt signaling pathway.[7][8] This activation leads to the phosphorylation of Akt, which in turn can promote cell survival and other cellular processes.

Caption: Pinocembrin's activation of the PI3K/Akt signaling pathway.

Conclusion

This technical guide outlines a comprehensive approach for the isolation, purification, and characterization of pinocembrin from plant sources, using Eucalyptus species as an example. The detailed protocols for extraction and purification, along with the spectroscopic data for characterization, provide a solid foundation for researchers. Furthermore, the elucidation of its interaction with key signaling pathways, such as the PI3K/Akt pathway, highlights the importance of such natural compounds in drug discovery and development. The methodologies presented here can be adapted for the isolation and study of other bioactive molecules from diverse natural sources.

References

- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.unimas.my [ir.unimas.my]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. (+)-Pinocembrin | C15H12O4 | CID 68071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Targets of Pinocembrin Underlying Its Regenerative Activities in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of Filicenol B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filicenol B is a naturally occurring triterpenoid belonging to the filicane class. The filicane skeleton is a characteristic feature of compounds isolated from certain species of ferns, notably from the genus Adiantum. The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a summary of the spectroscopic data and general experimental protocols used for the characterization of filicane-type triterpenoids, using closely related analogs as a reference point in the absence of widely published specific data for "this compound". Compounds such as 3-methoxy-4-hydroxyfilicane and 3,4-dihydroxyfilicane have been isolated from the fern Adiantum capillus-veneris and their structures determined by comprehensive spectroscopic analysis.

Spectroscopic Data

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For triterpenoids, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential to assign all proton and carbon signals and to determine the stereochemistry of the molecule.

Table 1: ¹H NMR Data of a Representative Filicane Triterpenoid (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-3 | 3.25 | m | |

| H-4 | 3.50 | d | 2.8 |

| ... | ... | ... | ... |

| CH₃ | 0.85 - 1.20 | s |

Table 2: ¹³C NMR Data of a Representative Filicane Triterpenoid (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| C-1 | 38.9 |

| C-2 | 27.5 |

| C-3 | 79.1 |

| C-4 | 81.2 |

| C-5 | 55.3 |

| ... | ... |

| CH₃ | 15.0 - 30.0 |

Note: The data presented are illustrative for a filicane-type diol and the exact values for this compound may vary.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 3: Mass Spectrometry Data of a Representative Filicane Triterpenoid

| Ion | m/z (observed) | Molecular Formula |

| [M]⁺ | 444.3968 | C₃₀H₅₂O₂ |

| [M-H₂O]⁺ | 426.3861 | C₃₀H₅₀O |

| ... | ... | ... |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectroscopy Data of a Representative Filicane Triterpenoid

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3500 | O-H (hydroxyl) stretching |

| 2850-3000 | C-H (aliphatic) stretching |

| 1450-1470 | C-H bending |

| 1370-1385 | C-H (gem-dimethyl) bending |

| 1000-1200 | C-O stretching |

Experimental Protocols

The isolation and characterization of filicane triterpenoids from natural sources involve a series of well-established procedures.

Extraction and Isolation

-

Plant Material : The fronds of Adiantum capillus-veneris are collected, dried, and powdered.

-

Extraction : The powdered plant material is typically extracted with a solvent such as methanol or ethanol at room temperature.

-

Fractionation : The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography : The fractions are subjected to multiple chromatographic steps, including column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) are performed to establish the final structure.

-

Mass Spectrometry : Mass spectra are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

-

IR Spectroscopy : IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer, typically using KBr pellets or as a thin film.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Unraveling the Synthesis of a Complex Triterpenoid: An Investigative Guide to the Filicenol B Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filicenol B, a complex polycyclic triterpenoid alcohol, belongs to the vast and structurally diverse family of triterpenoids. While the precise biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a comprehensive overview based on the well-established principles of triterpenoid biosynthesis. This document outlines a putative pathway, details generalized experimental protocols for its investigation, and presents a framework for organizing the resulting quantitative data. The included diagrams, generated using the DOT language, offer clear visual representations of the proposed biosynthetic route and a typical experimental workflow for pathway elucidation. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this compound biosynthesis and the discovery of novel enzymes with potential applications in synthetic biology and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of triterpenoids universally originates from the cyclization of 2,3-oxidosqualene.[1][2] This process is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which are responsible for generating the vast structural diversity of triterpenoid skeletons.[1] Subsequent modifications, primarily hydroxylations and glycosylations, are carried out by enzymes such as cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), respectively, to produce the final bioactive compounds.[1][3]

Based on these principles, a hypothetical biosynthetic pathway for this compound is proposed to proceed through the following key steps:

-

Squalene Epoxidation: The linear C30 precursor, squalene, is first epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.

-

Cyclization Cascade: A putative oxidosqualene cyclase, tentatively named "Filicene Synthase," catalyzes a complex series of cyclization and rearrangement reactions of 2,3-oxidosqualene to form the characteristic pentacyclic filicene carbon skeleton.

-

Hydroxylation: Finally, a specific cytochrome P450 monooxygenase introduces a hydroxyl group at a specific position on the filicene backbone to yield this compound.

References

physical and chemical properties of Filicenol B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filicenol B, a triterpenoid natural product, has been identified as a compound of interest due to its documented antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. While extensive experimental data remains to be fully publicly documented, this paper synthesizes available information and outlines general experimental protocols relevant to its study. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the further investigation and potential applications of this compound.

Physicochemical Properties

This compound is a triterpenoid with the molecular formula C30H50O.[1] Limited experimental data on its physical and chemical properties are available in publicly accessible literature. The following table summarizes the known and predicted characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C30H50O | [1] |

| Molecular Weight | 426.73 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point (Predicted) | 490.4 ± 14.0 °C | [1] |

| Density (Predicted) | 0.987 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 15.00 ± 0.10 | [1] |

| Solubility | Data not available |

Spectral Data

Biological Activity

This compound has been reported to exhibit antibacterial activity.[1] However, specific details regarding the spectrum of activity, minimum inhibitory concentrations (MICs) against various bacterial strains, and the mechanism of action have not been extensively documented in the available literature. Further research is required to fully characterize its antimicrobial profile.

Experimental Protocols

Detailed experimental protocols specifically for the isolation and analysis of this compound are not published. However, based on standard methodologies for the study of natural products, a general workflow can be proposed.

Isolation and Purification of this compound from Adiantum lunulatum

This compound is naturally found in the plant Adiantum lunulatum.[1] A general procedure for its isolation would involve the following steps:

-

Collection and Preparation of Plant Material: The whole plant of Adiantum lunulatum is collected, washed, and dried. The dried plant material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent such as hexane or chloroform, to extract the triterpenoids. This can be performed using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation using column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is employed to separate the components of the extract.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The chemical structure of the isolated this compound would be confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the hydroxyl group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.

Antibacterial Activity Assay

The antibacterial activity of this compound can be assessed using standard microbiological techniques:

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria would be selected.

-

Broth Microdilution Method: This method is commonly used to determine the Minimum Inhibitory Concentration (MIC). A serial dilution of this compound is prepared in a 96-well microtiter plate containing bacterial growth medium. Each well is then inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Visualizations

As no specific signaling pathways for this compound have been identified, a diagrammatic representation is not possible. However, a generalized workflow for the isolation and characterization of this compound is presented below.

Caption: Generalized workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a promising natural product with potential for development as an antibacterial agent. This whitepaper has consolidated the currently available information on its physicochemical properties and biological activity. However, it is evident that there are significant gaps in the publicly available data, particularly concerning its detailed spectral characteristics, solubility, and the specifics of its antibacterial action. Further in-depth research, including the full spectroscopic characterization and comprehensive biological evaluation of this compound, is essential to unlock its therapeutic potential. The experimental approaches outlined in this document provide a framework for future investigations into this intriguing natural compound.

References

Filicenol B: A Technical Overview of a Natural Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filicenol B is a naturally occurring triterpenoid that has been isolated from ferns belonging to the Adiantum genus, notably Adiantum lunulatum and Adiantum monochlamys. As a member of the triterpenoid class of compounds, this compound is of interest to the scientific community for its potential biological activities. This technical guide provides a summary of the available information on this compound, including its chemical properties and biological evaluation.

Chemical and Physical Properties

This compound is characterized by the molecular formula C30H50O.[1][2] The compound's identity is registered under the CAS number 145103-37-3.[1][3][4]

| Property | Value | Reference |

| CAS Number | 145103-37-3 | [1][3][4] |

| Molecular Formula | C30H50O | [1][2] |

Experimental Protocols

Isolation of this compound from Adiantum lunulatum

While specific, detailed protocols for the isolation of this compound are not extensively documented in readily available literature, a general approach can be inferred from studies on triterpenoids from Adiantum species. The following is a representative workflow for the isolation of triterpenoids from plant material, which would be applicable to this compound.

Caption: General workflow for the isolation of this compound.

Biological Activity

This compound has been reported to possess antibacterial properties. A study by Reddy et al. evaluated the antibacterial activity of compounds isolated from Adiantum lunulatum, including this compound.[3] Although the abstract of this study mentions the evaluation of antibacterial activity, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound were not detailed in the available search results.

Signaling Pathways

Currently, there is no available information in the scientific literature detailing the specific signaling pathways that may be modulated by this compound. Further research is required to elucidate its mechanism of action and its potential interactions with cellular signaling cascades.

Future Directions

The limited availability of in-depth biological data on this compound highlights a clear need for further investigation. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of this compound against a wider range of bacterial and fungal strains, as well as its potential antiviral, anti-inflammatory, and anticancer properties.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the relationship between the chemical structure of this compound and its biological activity to guide the synthesis of more potent analogs.

The exploration of natural products like this compound holds promise for the discovery of novel therapeutic agents. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, encouraging further scientific inquiry into this intriguing triterpenoid.

References

- 1. [PDF] Phytochemical Constituents and Pharmacological Activities of Plants from the Genus Adiantum : A Review | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A new triterpenoid from the fern Adiantum lunulatum and evaluation of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenes from Adiantum lunulactum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Genesis of Filicenol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filicenol B, a pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O, has been isolated from the fern Adiantum lunulatum[1][2]. This document provides a comprehensive technical overview of the putative biological origin of this compound. In the absence of direct experimental elucidation of its biosynthetic pathway, this guide synthesizes current knowledge of triterpenoid biosynthesis in plants, particularly ferns, to propose a scientifically grounded hypothetical pathway. Detailed experimental protocols for the future elucidation of this pathway are provided, alongside structured templates for the presentation of quantitative data. Visual diagrams generated using the DOT language are included to illustrate the proposed biosynthetic route and a general experimental workflow.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid identified in the fern Adiantum lunulatum[1]. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene[3][4]. Many triterpenoids, including those with a fernane skeleton, exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and biotechnology industries[5][6]. The molecular formula of this compound suggests it belongs to the fernane, hopane, or a related class of triterpenoids, which are characteristic secondary metabolites in ferns[3][5]. Understanding the biological origin of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of pentacyclic triterpenoids in plants is a complex process that begins with the isoprenoid pathway[7][8][9]. While the specific enzymatic steps leading to this compound have not been experimentally determined, a putative pathway can be constructed based on well-established principles of triterpenoid biosynthesis in plants and ferns[3][4][10].

The pathway can be broadly divided into three stages:

-

Formation of the C30 Precursor: The synthesis of the linear C30 hydrocarbon, squalene.

-

Cyclization: The folding and cyclization of squalene to form the pentacyclic fernane skeleton.

-

Post-Cyclization Modifications: Enzymatic modifications of the fernane skeleton to yield this compound.

Formation of Squalene

Triterpenoid biosynthesis in the cytoplasm utilizes the mevalonate (MVA) pathway to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[3][11][12]. These units are sequentially condensed to form the C30 precursor, squalene[13].

The key enzymatic steps are:

-

Acetoacetyl-CoA thiolase (AACT): Condensation of two acetyl-CoA molecules.

-

HMG-CoA synthase (HMGS): Formation of hydroxymethylglutaryl-CoA.

-

HMG-CoA reductase (HMGR): A key regulatory enzyme, producing mevalonate.

-

Mevalonate kinase (MVK) and Phosphomevalonate kinase (PMVK): Phosphorylation of mevalonate.

-

Mevalonate-5-pyrophosphate decarboxylase (MVD): Decarboxylation to form IPP.

-

Isopentenyl pyrophosphate isomerase (IDI): Isomerization of IPP to DMAPP.

-

Farnesyl pyrophosphate synthase (FPPS): Sequential condensation of IPP with DMAPP to form farnesyl pyrophosphate (FPP).

-

Squalene synthase (SQS): Head-to-head condensation of two FPP molecules to yield squalene[13].

Cyclization of Squalene to the Fernane Skeleton

In contrast to many other eukaryotes that first epoxidize squalene to 2,3-oxidosqualene, ferns are known to perform a direct proton-catalyzed cyclization of squalene to form various triterpenoid skeletons, including fernane[10][14][15]. This reaction is catalyzed by a class of enzymes called squalene cyclases (SCs)[10][15].

The proposed cyclization cascade for this compound would involve:

-

Squalene Cyclase (Fernane Synthase): This enzyme would bind squalene in a specific conformation and initiate a series of carbocation-mediated cyclizations and rearrangements to produce the characteristic pentacyclic fernane backbone.

Post-Cyclization Modification

The final step in the biosynthesis of this compound is likely the introduction of a hydroxyl group onto the fernane skeleton. This is typically catalyzed by cytochrome P450 monooxygenases (CYP450s)[4][7][8].

-

Cytochrome P450 Monooxygenase (CYP450): A specific CYP450 would hydroxylate the fernane precursor at the appropriate position to yield this compound.

The proposed biosynthetic pathway is visualized in the following diagram:

Quantitative Data Summary

Currently, there is no published quantitative data on the biosynthesis of this compound. Future research should aim to quantify various aspects of its production to enable metabolic engineering and optimize yields. The following table provides a template for the types of data that should be collected.

| Parameter | Value | Units | Experimental Context | Reference |

| This compound Yield | ||||

| in planta | mg/g dry weight | Extraction from Adiantum lunulatum | ||

| Heterologous Host | mg/L | Fermentation of engineered E. coli or S. cerevisiae | ||

| Enzyme Kinetics | ||||

| Squalene Cyclase (Km) | µM | in vitro assay with purified recombinant enzyme | ||

| Squalene Cyclase (kcat) | s⁻¹ | in vitro assay with purified recombinant enzyme | ||

| CYP450 (Km) | µM | in vitro assay with purified recombinant enzyme | ||

| CYP450 (kcat) | s⁻¹ | in vitro assay with purified recombinant enzyme | ||

| Gene Expression | ||||

| SQS transcript level | Relative fold change | qRT-PCR analysis of A. lunulatum tissues | ||

| SC transcript level | Relative fold change | qRT-PCR analysis of A. lunulatum tissues | ||

| CYP450 transcript level | Relative fold change | qRT-PCR analysis of A. lunulatum tissues |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques[11][12]. A general workflow is presented below, followed by detailed protocols for key experiments.

Protocol for Candidate Gene Identification via Transcriptome Analysis

-

Plant Material: Collect fresh fronds and rhizomes of Adiantum lunulatum. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the plant tissues using a commercially available plant RNA extraction kit with a protocol that includes a DNase treatment step to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries using a stranded mRNA-Seq library preparation kit. Perform high-throughput sequencing on an Illumina platform to generate a substantial number of paired-end reads.

-

De Novo Transcriptome Assembly: As a reference genome for Adiantum lunulatum is likely unavailable, perform a de novo assembly of the high-quality reads using software such as Trinity or SOAPdenovo-Trans.

-

Transcript Annotation: Annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database, UniProt). Identify transcripts with high homology to known squalene synthases, triterpene cyclases (specifically fernane or hopane synthases), and cytochrome P450s from other plant species.

-

Differential Expression Analysis (Optional): If tissues with varying levels of this compound are available, perform a differential gene expression analysis to identify candidate genes that are upregulated in high-producing tissues.

Protocol for Heterologous Expression and in vitro Enzyme Assays

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from Adiantum lunulatum cDNA using PCR with gene-specific primers. Clone the PCR products into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae).

-

Heterologous Expression: Transform the expression constructs into a suitable host strain. For squalene cyclases and CYP450s, S. cerevisiae is often a preferred host as it is a eukaryote and provides the necessary membrane environment for these enzymes. Induce protein expression according to the vector system's protocol.

-

Microsome or Soluble Protein Isolation: For membrane-bound enzymes like squalene cyclases and CYP450s, prepare microsomal fractions from the yeast cells by differential centrifugation. For soluble enzymes, prepare a cell-free extract.

-

in vitro Enzyme Assay:

-

Squalene Cyclase Assay: Incubate the microsomal fraction containing the recombinant squalene cyclase with squalene in a suitable buffer system.

-

CYP450 Assay: Incubate the microsomal fraction containing the recombinant CYP450 and a partner cytochrome P450 reductase with the fernane precursor (if available) and NADPH.

-

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate or hexane). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards if available, or by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy for novel compounds.

Conclusion

While the precise biological origin of this compound remains to be experimentally validated, this guide provides a robust framework for its investigation. The proposed biosynthetic pathway, based on established principles of triterpenoid synthesis in ferns, offers a clear roadmap for future research. The detailed experimental protocols and data presentation templates are intended to facilitate a systematic and thorough elucidation of the enzymes and genes responsible for the production of this intriguing natural product. The successful characterization of the this compound biosynthetic pathway will not only deepen our understanding of fern secondary metabolism but also pave the way for the sustainable production of this and potentially other valuable triterpenoids.

References

- 1. This compound | 145103-37-3 [m.chemicalbook.com]

- 2. This compound | 145103-37-3 [chemicalbook.com]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 5. A review of the fernane-type triterpenoids as anti-fungal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthetic characterization of the antifungal fernane-type triterpenoid polytolypin for generation of new analogues via combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural products of pentacyclic triterpenoids: from discovery to heterologous biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Biosynthesis of terpenes and steroids. Part III. Squalene cyclisation in the biosynthesis of triterpenoids; the biosynthesis of fern-9-ene in Polypodium vulgare Linn - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Preliminary Bioactivity Screening of Filicenol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filicenol B, a filicane-type triterpenoid with the molecular formula C30H50O, has been identified as a natural product with potential therapeutic applications. Isolated from plants such as Adiantum lunulatum, it belongs to the broader class of pentacyclic triterpenoids, a group of compounds renowned for their diverse pharmacological effects. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, drawing upon data from structurally similar triterpenoids to infer its potential cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols for key bioassays and diagrams of relevant signaling pathways are presented to facilitate further research and drug development efforts. While specific bioactivity data for this compound is emerging, this guide serves as a foundational resource for its systematic investigation.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor. Among these, pentacyclic triterpenoids, characterized by their five-ring structure, have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This compound, a member of the filicane subclass of pentacyclic triterpenoids, has been reported to possess antibacterial properties. However, a comprehensive evaluation of its broader bioactivity profile is lacking. This guide aims to bridge this gap by providing a framework for the preliminary bioactivity screening of this compound, leveraging existing knowledge of related triterpenoids to predict its therapeutic potential.

Predicted Bioactivity Profile of this compound based on Structurally Related Triterpenoids

Due to the limited availability of specific bioactivity data for this compound, this section summarizes the activities of other pentacyclic triterpenoids, including some filicane and the more extensively studied ursane and oleanane types, to provide a preliminary assessment of this compound's potential.

Cytotoxic Activity

Pentacyclic triterpenoids are well-documented for their cytotoxic effects against various cancer cell lines.[1][2] Studies on fernane- and filicane-type triterpenoids have demonstrated their potential to inhibit the growth of cancer cells.[3] The cytotoxic activity is typically evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[4][5]

Table 1: Cytotoxic Activity of Representative Pentacyclic Triterpenoids

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

| Triterpenoid Saponin (Chestnoside B) | MCF-7 (Breast Cancer) | 12.3 | [6] |

| Triterpenoid Saponin (Chestnoside B) | PC3 (Prostate Cancer) | >100 | [6] |

| Tirucallane Triterpenoid (Compound 2) | A549, SK-OV-3, SK-MEL-2, HCT15 | 3.4-5.7 µg/mL | [7] |

| Tirucallane Triterpenoid (Compound 3) | A549, SK-OV-3, SK-MEL-2, HCT15 | 3.2-5.0 µg/mL | [7] |

| Ursane-type Triterpenoid (Compound 4) | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | 3.11-20.12 | [8] |

| 3-acetyloxy-(3α)-urs-12-en-28-oic methyl ester | MCF7 (Breast Cancer) | 4.20 µg/mL | [9] |

| lup-20(29)-en-3α,23-diol | MCF7 (Breast Cancer) | 5.80 µg/mL | [9] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and pentacyclic triterpenoids have shown potent anti-inflammatory effects.[2] These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. The Griess assay, which measures nitric oxide (NO) production, is a common method to screen for anti-inflammatory activity in vitro.[10][11]

Table 2: Anti-inflammatory Activity of Representative Pentacyclic Triterpenoids

| Compound | Assay | IC50 (µM) | Reference |

| Oleanolic Acid | PGE2 Release | 23.51 | [12] |

| Ursolic Acid | PGE2 Release | 60.91 | [12] |

| Oleanolic Acid | LTC4 Release | 16.79 | [12] |

| Various Triterpenoids | NO Production | 2.1 - 14.2 | [13] |

| Various Triterpenoids | PGE2 Release | 2.6 - 23.0 | [13] |

Antioxidant Activity

Many triterpenoids exhibit significant antioxidant properties by scavenging free radicals, which are implicated in cellular damage and various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging capacity of natural compounds.[14][15]

Table 3: Antioxidant Activity of Representative Pentacyclic Triterpenoids

| Compound/Extract | Assay | IC50 | Reference |

| Adiantum lunulatum extract | DPPH | Concentration-dependent | [16] |

| Triterpenoids from Rosa laevigata | - | Moderate activity | [17] |

Antimicrobial Activity

The initial reports on this compound highlight its antibacterial activity. This is consistent with the broader class of triterpenoids, many of which have demonstrated activity against a range of bacteria and fungi.[18] The antimicrobial potential is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.[19][20]

Table 4: Antimicrobial Activity of Representative Pentacyclic Triterpenoids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Ursolic Acid | Oral pathogens | 30-80 | [21] |

| Oleanolic Acid | Oral pathogens | 30-80 | [21] |

| Alphitolic acid & derivatives | Gram-positive bacteria & yeasts | Active | [22] |

| Dolabellane diterpenes | E. coli, B. subtilis, S. aureus | 32-64 | [23] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary bioactivity screening of this compound.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay: Griess Assay for Nitric Oxide (NO)

The Griess assay measures nitrite (a stable product of NO) concentration in cell culture supernatants.[10][11]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Antioxidant Assays: DPPH and ABTS

These assays measure the radical scavenging activity of a compound.[14][15]

DPPH Assay Protocol:

-

Reaction Mixture: Mix 100 µL of various concentrations of this compound with 100 µL of a 0.2 mM methanolic solution of DPPH.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS Assay Protocol:

-

ABTS Radical Cation (ABTS•+) Generation: Mix 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keep in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add 10 µL of different concentrations of this compound to 1 mL of the ABTS•+ working solution.

-

Absorbance Measurement: Measure the absorbance at 734 nm after 6 minutes.

-

Calculation: Calculate the percentage of inhibition. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Signaling Pathways and Workflows

Potential Signaling Pathways Modulated by Pentacyclic Triterpenoids

Pentacyclic triterpenoids are known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[1][2][24][25]

Caption: Potential signaling pathways modulated by pentacyclic triterpenoids.

Experimental Workflow for Preliminary Bioactivity Screening

A systematic workflow is crucial for the efficient screening of natural products.

References

- 1. Bioactive Pentacyclic Triterpenes Trigger Multiple Signalling Pathways for Selective Apoptosis Leading to Anticancer Efficacy: Recent Updates and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic tirucallane triterpenoids from the stem bark of Melia toosendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triterpenoids and steroids with cytotoxic activity from Emmenopterys henryi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Network Pharmacology Analysis of Cytotoxic Triterpenes Isolated from Euphorbia abyssinica Latex Supported by Drug-likeness and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitric Oxide Griess Assay [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diterpenoids and triterpenoids with potential anti-inflammatory activity from the leaves of Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. ANTIOXIDANT ACTIVITY AND ANTIBACTERIAL ACTIVITY OF Adiantum lunulatum burm.f | Semantic Scholar [semanticscholar.org]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. Antibacterial activity of triterpene acids and semi-synthetic derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antimicrobial triterpenoids from Licania heteromorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Clerodane Diterpenoids: Isolation, Characterization, and Biological Activities

A comprehensive review of the chemistry, pharmacology, and experimental methodologies for researchers, scientists, and drug development professionals.

Introduction

Clerodane diterpenoids are a large and structurally diverse class of natural products, with over 1300 compounds identified to date.[1] These bicyclic diterpenes, characterized by a decalin core, are predominantly found in a wide array of plant species, particularly within the Lamiaceae, Verbenaceae, and Euphorbiaceae families, but have also been isolated from fungi, bacteria, and marine sponges.[1][2] The significant interest in this class of compounds stems from their broad spectrum of potent biological activities, including insect antifeedant, antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This technical guide provides an in-depth literature review of clerodane diterpenoids, with a focus on their isolation, structure elucidation, and key biological activities. It is designed to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes quantitative biological data, details key experimental protocols, and provides visual representations of important pathways and workflows to facilitate a deeper understanding of these promising bioactive molecules.

A Note on Terminology: This review focuses exclusively on clerodane diterpenoids. Initial searches for "colensane diterpenoids" did not yield any relevant scientific literature, suggesting that this term may be a misspelling or a less common synonym. One possibility is a phonetic confusion with "columbin," a well-known cis-clerodane diterpenoid.[2] Given the absence of established literature on "colensane diterpenoids," this guide will proceed with a comprehensive analysis of the clerodane class. Columbin is a furanolactone diterpenoid that has been isolated from the roots of Jateorhiza and Tinospora species and has demonstrated analgesic, antipyretic, and anti-inflammatory activities.[4][5]

Data Presentation: Quantitative Biological Activities of Clerodane Diterpenoids

The following tables summarize the quantitative data on the biological activities of various clerodane diterpenoids, providing a comparative overview for researchers.

Anticancer Activity

Clerodane diterpenoids have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative compounds are presented in Table 1.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Barterin A | KB-3-1 (cervix carcinoma) | MTT assay | 1.34 | [6] |

| Barterin B | KB-3-1 (cervix carcinoma) | MTT assay | 2.56 | [6] |

| Barterin C | KB-3-1 (cervix carcinoma) | MTT assay | 4.73 | [6] |

| Barterin D | KB-3-1 (cervix carcinoma) | MTT assay | 3.12 | [6] |

| 16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | OVCAR-4 (ovarian cancer) | Sulforhodamine B assay | 4 | [7] |

| 16(α/β)-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | OVCAR-8 (ovarian cancer) | Sulforhodamine B assay | 6 | [7] |

| 16-oxo-cleroda-3,13(14)E-dien-15-oic acid | OVCAR-4 (ovarian cancer) | Sulforhodamine B assay | 12 | [7] |

| 16-oxo-cleroda-3,13(14)E-dien-15-oic acid | OVCAR-8 (ovarian cancer) | Sulforhodamine B assay | 17 | [7] |

| Polyalthialdoic acid | HL-60 (human leukemia) | MTT assay | 21.8 | [8] |

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | HL-60 (human leukemia) | MTT assay | 13.7 | [8] |

| Caseanigrescen A | A2780 (human ovarian cancer) | Not specified | 1.4 | [9] |

| Caseanigrescen B | A2780 (human ovarian cancer) | Not specified | 0.83 | [9] |

| Caseanigrescen C | A2780 (human ovarian cancer) | Not specified | 1.2 | [9] |

| Caseanigrescen D | A2780 (human ovarian cancer) | Not specified | 1.1 | [9] |

| Scutebata P | K562 (leukemia) | Not specified | 35.11 | [10] |

| Scutebata Q | K562 (leukemia) | Not specified | 42.73 | [10] |

| Scutebata E | K562 (leukemia) | Not specified | 39.87 | [10] |

| Scutebarbatine B | K562 (leukemia) | Not specified | 38.24 | [10] |

Table 1: Anticancer Activity of Selected Clerodane Diterpenoids.

Anti-inflammatory Activity

Several clerodane diterpenoids exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes. Table 2 presents the IC50 values for the anti-inflammatory activity of selected compounds.

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Unnamed Clerodane 3 | NO production | RAW264.7 macrophages | 12.5 ± 0.5 | [11] |

| Unnamed Clerodane 4 | NO production | RAW264.7 macrophages | 16.4 ± 0.7 | [11] |

| Columbin | COX-2 | Not applicable | 53.1 | [5] |

| Columbin | COX-1 | Not applicable | 327 | [5] |

| Ajugacumbin J | NO production | RAW 264.7 macrophages | 46.2 | [2] |

| Ajugacumbin D | NO production | RAW 264.7 macrophages | 35.9 | [2] |

Table 2: Anti-inflammatory Activity of Selected Clerodane Diterpenoids.

Antimicrobial Activity

The antimicrobial potential of clerodane diterpenoids against various pathogenic bacteria and fungi has been documented. The minimum inhibitory concentration (MIC) values for several of these compounds are summarized in Table 3.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (+)-19-acetoxy-cis-clerodan-3-ene-15-oic acid | Staphylococcus spp. | 0.085 mM | [7] |

| 6β-hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13(16),14-trien-18-oic acid | Staphylococcus aureus | 64-128 | [12] |

| 6β-hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13(16),14-trien-18-oic acid | Escherichia coli | 64-128 | [12] |

| 6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olide | Enterococcus faecalis | 1.56 | [13] |

| 6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olide | Candida tropicalis | 1.56 | [13] |

| Spinasterol | Enterococcus faecalis | 1.56 | [13] |

| Scutalpin A | Staphylococcus aureus | 25 | [14] |

| Solidagolactone IX | Clavibacter michiganensis | 5.1 µM | [15] |

| Solidagolactone IX | Bacillus subtilis | 21 µM | [15] |

| Solidagolactone IX | Curtobacterium flaccumfaciens pv. flaccumfaciens | 21 µM | [15] |

| (−)-(5R,8R,9R,10S)-15,16-epoxy-ent-neo-cleroda-3,13,14-trien-18-ol | Clavibacter michiganensis | 6.3 µM | [15] |

Table 3: Antimicrobial Activity of Selected Clerodane Diterpenoids.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the study of clerodane diterpenoids, from their initial isolation to the assessment of their biological activities.

Bioassay-Guided Isolation

Bioassay-guided isolation is a common strategy to identify and purify bioactive compounds from natural sources.[12] This process involves a series of fractionations of a crude extract, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

A typical workflow for the bioassay-guided isolation of clerodane diterpenoids is as follows:

-

Extraction: The dried and powdered plant material (e.g., leaves, stems, roots) is extracted with a suitable solvent, such as methanol or ethanol. The resulting crude extract is then concentrated under reduced pressure.[16]

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and n-butanol) to yield fractions with different chemical profiles.

-

Bioassay of Fractions: Each fraction is tested for the desired biological activity (e.g., cytotoxicity, antimicrobial activity).

-

Chromatographic Separation of Active Fractions: The most active fraction(s) are subjected to various chromatographic techniques for further purification. These techniques may include:

-

Vacuum Liquid Chromatography (VLC): Often used for the initial fractionation of large quantities of extract.[16]

-

Column Chromatography (CC): Typically performed on silica gel or Sephadex LH-20 to separate compounds based on polarity or size.[17]

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds.[12]

-

-

Monitoring and Identification: Thin-layer chromatography (TLC) is used to monitor the separation process. The purity and identity of the isolated compounds are then confirmed by spectroscopic methods.

Structure Elucidation

The structural determination of novel clerodane diterpenoids relies heavily on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for elucidating the planar structure and relative stereochemistry of the molecule.[7][16] For example, ¹H-¹H COSY helps to establish proton-proton correlations, while HMBC (Heteronuclear Multiple Bond Correlation) provides information about long-range carbon-proton couplings, which is essential for assembling the carbon skeleton. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is used to determine the spatial proximity of protons, which aids in assigning the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[18] Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, which can be useful for structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.[7]

Biological Activity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. In the presence of viable cells, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Sulforhodamine B (SRB) Assay: This is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[7]

-

Nitric Oxide (NO) Inhibition Assay: This assay is commonly performed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The production of NO is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[11]

-

Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of compounds against COX-1 and COX-2 enzymes can be determined using commercially available assay kits. These assays typically measure the production of prostaglandins from arachidonic acid.[5]

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

-

Agar Diffusion Method: In this method, a standardized inoculum of the test microorganism is spread on the surface of an agar plate. Discs impregnated with the test compound are then placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disc is measured.[16]

-

Leaf Disk Choice Test: In this assay, insect larvae are presented with two leaf disks, one treated with the test compound and the other with a solvent control. The amount of leaf area consumed from each disk is measured after a specific period. A preference for the control disk indicates antifeedant activity.[19]

-

No-Choice Test: In this setup, larvae are only provided with a leaf disk treated with the test compound. The consumption is compared to a control group that receives a solvent-treated disk. This method assesses the absolute deterrence of the compound.[20]

Mandatory Visualizations

Biosynthesis of the Clerodane Skeleton

The biosynthesis of the clerodane skeleton proceeds from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of cyclization and rearrangement reactions catalyzed by diterpene synthases. A key intermediate is the labdane-type precursor, which undergoes a concerted or stepwise migration of methyl and hydride groups to form the characteristic clerodane scaffold.[2]

Caption: Simplified biosynthetic pathway of clerodane diterpenoids from GGPP.

Experimental Workflow for Bioassay-Guided Isolation

The following diagram illustrates a typical workflow for the bioassay-guided isolation of bioactive clerodane diterpenoids from a plant source. This systematic approach ensures that the purification process is focused on the fractions that exhibit the desired biological activity.

Caption: A typical workflow for bioassay-guided isolation of clerodane diterpenoids.

References

- 1. Buy Columbin | 546-97-4 [smolecule.com]

- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Semisynthesis and Kappa-Opioid Receptor Activity of Derivatives of Columbin, a Furanolactone Diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Columbin | C20H22O6 | CID 188289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure elucidation and conformational properties of a novel bioactive clerodane diterpene using a combination of high field NMR spectroscopy, computational analysis and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Insect antifeedant activity of clerodane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clerodane diterpenoids with anti-inflammatory activity from the tuberous root of Paratinospora sagittata (Oliv.) Wei Wang - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Bioassay-Guided Isolation of Antibacterial Clerodane Type Diterpenoid from Dodonaea viscosa (L.) Jaeq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial clerodane diterpenoids from Microglossa angolensis Oliv. et Hiern - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of neo-Clerodane Diterpenoids isolated from Lamiaceae Species against Pathogenic and Food Spoilage Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Insect antifeedant activity of clerodane diterpenoids against larvae ofSpodoptera Littoralis (Boisd.) (Lepidoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Filicenol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filicenol B is a triterpenoid compound that has been isolated from the fern Adiantum lunulatum.[1][2] Preliminary studies have indicated that this compound possesses antibacterial properties, making it a compound of interest for further investigation in the field of antimicrobial research and drug development.[3][4] These application notes provide detailed protocols for in vitro assays to evaluate the antibacterial activity of this compound, enabling researchers to standardize their experimental approaches and generate reproducible data.

Quantitative Data Summary

The following table summarizes the antibacterial activity of this compound against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Bacillus sphaericus (ATCC 14577) | Gram-positive | 125 | Reddy et al., 2001 |

| Bacillus subtilis (ATCC 6051) | Gram-positive | 250 | Reddy et al., 2001 |

| Staphylococcus aureus (ATCC 9144) | Gram-positive | >250 | Reddy et al., 2001 |

| Escherichia coli (ATCC 25922) | Gram-negative | 250 | Reddy et al., 2001 |

| Pseudomonas aeruginosa (ATCC 25619) | Gram-negative | >250 | Reddy et al., 2001 |

| Salmonella typhi (ATCC 23564) | Gram-negative | >250 | Reddy et al., 2001 |

Note: The data presented is based on available literature. Researchers are encouraged to perform their own assays to confirm these findings.

Experimental Protocols

This section provides detailed methodologies for the in vitro evaluation of the antibacterial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[5][6][7][8]

a. Materials:

-

This compound

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer

-

Incubator

b. Experimental Workflow:

Caption: Workflow for Broth Microdilution Assay.

c. Step-by-Step Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the adjusted bacterial inoculum to each well containing the diluted this compound.

-

Controls: Include a positive control (wells with bacteria and broth, but no this compound) and a negative control (wells with broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[9]

a. Materials:

-

This compound

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures

-

Sterile cork borer or pipette tips

-

DMSO (as a solvent control)

-

Positive control antibiotic discs (e.g., Gentamicin)

b. Experimental Workflow:

Caption: Workflow for Agar Well Diffusion Assay.

c. Step-by-Step Protocol:

-

Plate Preparation: Prepare MHA plates and allow them to solidify.

-

Bacterial Lawn: Spread a standardized bacterial inoculum evenly over the entire surface of the agar plates to create a bacterial lawn.

-

Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.

-

Sample Addition: Add a known concentration of this compound solution to each well. Also, add a solvent control (DMSO) and a positive control antibiotic to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited.

Signaling Pathway